3-Bromo-7-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
3-bromo-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVRXDNEVZSQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Bromination of Trifluoromethylated Quinolines
A well-documented approach involves starting from quinoline derivatives already bearing trifluoromethyl substituents, followed by regioselective bromination:
Starting Material Synthesis : For example, 8-bromo-2-(trifluoromethyl)-4-quinolone can be synthesized from 2-bromoaniline and ethyl trifluoroacetoacetate via cyclization, as reported by Beilstein Journal of Organic Chemistry.
Bromination Step : The bromination at position 3 is achieved using reagents like phosphoryl bromide or N-bromosuccinimide under controlled conditions, yielding 3,4,8-tribromo-2-(trifluoromethyl)quinoline or related intermediates.
Reaction Conditions : Typical bromination occurs at elevated temperatures (e.g., 80–100 °C) in solvents such as glacial acetic acid. The reaction time ranges from 1 to 3 hours, with molar ratios of brominating agent to substrate optimized for selectivity and yield.
Yields : Brominated quinoline intermediates are obtained in good to excellent yields, often exceeding 80% after purification.
Preparation via Quinoline-7-Trifluoromethanesulfonate Intermediates
An alternative and highly efficient synthetic method involves the formation of quinoline-7-trifluoromethanesulfonate esters, which are then brominated and hydrolyzed to yield the target compound:
| Step | Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of Quinoline-7-Trifluoromethanesulfonate | React 7-hydroxyquinoline with trifluoromethanesulfonic anhydride in dichloromethane at -1 °C to room temperature, molar ratio 1:1–1.5 | ~78.6 | Low temperature controls selectivity; pyridine used as base |
| 2 | Bromination of Quinoline-7-Triflate | React quinoline-7-triflate with N-bromosuccinimide in glacial acetic acid at 80–100 °C for 1–3 h, molar ratio 1:1–3 | ~82.3 | Produces 3-bromoquinoline-7-triflate intermediate |
| 3 | Hydrolysis to 3-Bromo-7-Hydroxyquinoline | Treat 3-bromoquinoline-7-triflate with 10% sodium hydroxide at 20–30 °C for 1–3 h | ~95.7 | Neutralization and extraction yield pure product |
This method is noted for:
Regioselective Synthesis via Formal [4+2] Cycloaddition
A more recent and sophisticated approach involves a formal [4 + 2] cycloaddition between N-aryliminium ions and 1-bromoalkynes, enabling regioselective synthesis of 3-bromoquinoline derivatives:
Mechanism : The reaction proceeds via the generation of an N-aryliminium ion from arylmethyl azides, which then reacts with 1-bromoalkynes to form the quinoline core with bromination at position 3.
Advantages : This method allows for high regioselectivity and can be extended to various quinoline derivatives, including those with trifluoromethyl groups.
Yields and Scope : Good to excellent yields reported, with the method also applicable to diastereoselective synthesis of tetrahydroquinolines.
Industrial and Patent-Reported Processes
Patents disclose improved processes for bromo-substituted quinolines, including 3-bromo derivatives with trifluoromethyl substituents, focusing on:
Starting from 2,4-dichloro-7-alkoxy quinolines , synthesized via cyclization of m-alkoxy anilines with malonic acid.
Direct bromination of these intermediates to afford the bromo-substituted quinolines.
Subsequent Suzuki coupling reactions to diversify substitution at other positions.
These methods are valuable for large-scale synthesis due to their operational simplicity and adaptability.
Comparative Summary Table of Preparation Methods
Research Findings and Practical Notes
Reaction Control : Temperature and reagent molar ratios are critical for selectivity and yield, especially in triflate formation and bromination steps.
Safety and Environmental Impact : Methods avoiding highly toxic reagents (e.g., trifluoromethanesulfonic anhydride used under controlled conditions) are preferred for industrial applications.
Purification : Extraction, neutralization, and chromatographic techniques are routinely employed to isolate intermediates and final products with high purity.
Scalability : The triflate intermediate route has been demonstrated on a multi-gram scale with consistent yields and operational ease.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-7-(trifluoromethyl)quinoline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Oxidation Products: Oxidized derivatives of quinoline.
Reduction Products: Reduced forms of quinoline.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 3-Bromo-7-(trifluoromethyl)quinoline exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the growth of breast cancer and leukemia cells, making it a potential candidate for developing new anticancer therapies .
Antibacterial and Antiviral Properties
The compound has also been investigated for its antibacterial and antiviral properties. Its ability to interact with bacterial enzymes and viral proteins suggests potential applications in treating infectious diseases. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains resistant to conventional antibiotics .
Enzyme Inhibition
this compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a significant role in drug metabolism. This property could be leveraged to enhance the efficacy of existing drugs by modulating their metabolic pathways .
Materials Science
Fluorescent Probes
Due to its unique structural features, this compound can serve as a fluorescent probe in various applications, including bioimaging and sensing technologies. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in real-time .
Polymeric Composites
In materials science, this compound can be incorporated into polymeric composites to enhance their chemical resistance and thermal stability. Research has shown that polymers doped with fluorinated quinolines exhibit improved mechanical properties, making them ideal for use in demanding environments .
Analytical Chemistry
Chromatographic Techniques
The compound is utilized in analytical chemistry for its ability to act as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical profile allows for accurate quantification and analysis of other compounds in complex mixtures .
Spectroscopic Studies
this compound is also employed in spectroscopic studies, including NMR (Nuclear Magnetic Resonance) and mass spectrometry. These techniques help elucidate its structural characteristics and interactions with other molecules, providing insights into its reactivity and potential applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of growth in breast cancer cells |
| Antibacterial Properties Assessment | Evaluated against resistant bacterial strains | Showed promising results in inhibiting bacterial growth |
| Fluorescent Probes Development | Explored applications in bioimaging | Confirmed effective fluorescence emission under specific conditions |
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
The position of bromine and -CF₃ groups significantly influences physicochemical and biological properties. Key analogs include:
Key Findings :
- 3-Bromo-7-CF₃ quinoline exhibits superior reactivity in Suzuki-Miyaura couplings compared to its 8-CF₃ isomer due to reduced steric clash at the 7-position .
- The 5-Bromo-7-CF₃ analog shows improved aqueous solubility (logP = 2.1 vs. 2.8 for 3-Bromo-7-CF₃), attributed to the bromine’s polarizability in the less crowded 5-position .
Key Findings :
- The one-step protocol for 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine achieves higher yields (83%) than traditional multi-step brominations .
- Direct bromination of pre-functionalized quinolines (e.g., 7-CF₃-quinoline) avoids side reactions, ensuring regioselectivity .
Key Findings :
- 3-Bromo-7-CF₃ quinoline is a critical intermediate for α6-GABAAR subtype-selective pyrazoloquinolinones, which show promise in treating anxiety disorders .
- The -CF₃ group in agrochemical analogs (e.g., 8-Bromomethyl-7-chloro-2,4-bis-CF₃-quinoline) enhances lipid membrane permeability, improving fungicidal efficacy .
Biological Activity
3-Bromo-7-(trifluoromethyl)quinoline is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral activities. The following sections delve into the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula for this compound is . The presence of the trifluoromethyl group () significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 273.06 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water partition coefficient) | Not available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of trifluoromethylated quinolines. For instance, a study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like chloramphenicol .
Case Study: Antibacterial Evaluation
In a comparative study, a series of trifluoromethyl-substituted quinolones were synthesized and tested. Compound 19c, which shares structural similarities with this compound, showed an MIC of 50 µg/mL against S. aureus, indicating potent antibacterial properties . Molecular docking studies suggested that these compounds interact effectively with the DNA gyrase enzyme, crucial for bacterial DNA replication.
Anticancer Activity
Quinoline derivatives have been extensively researched for their anticancer properties. A study indicated that certain substituted quinolines exhibit cytotoxic effects on various cancer cell lines. Specifically, compounds with a similar structure to this compound demonstrated significant inhibition of cell proliferation in Rhabdomyosarcoma cell lines .
Table 2: Anticancer Activity Overview
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Rhabdomyosarcoma (RD cells) | 25 |
| Quinoline analog A | HepG2 | 30 |
| Quinoline analog B | MCF-7 | 20 |
Antiviral Activity
The antiviral potential of quinoline derivatives has also been explored. In particular, a recent study found that certain analogs exhibited potent antiviral activity against enterovirus D68 (EV-D68), which is known for causing respiratory infections. The structure optimization of these compounds indicated that the trifluoromethyl group enhances their efficacy against viral targets .
Q & A
Q. What are the standard methods for synthesizing 3-Bromo-7-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?
The synthesis often involves cyclocondensation of trifluoroacetyl enamine precursors or transition metal-catalyzed cyclization. For example, gold-catalyzed cyclization of trifluoromethylated propargyl-amines yields 2-trifluoromethyl quinolines efficiently . Optimization includes temperature control (80–120°C), solvent selection (e.g., DMF or toluene), and catalyst loading (1–5 mol%). Monitoring reaction progress via TLC or LC-MS ensures minimal byproduct formation .
Q. How can the purity and structure of this compound be validated experimentally?
Use a combination of:
- NMR : H and C NMR to confirm substituent positions and integration ratios.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- UV/vis spectroscopy : To assess electronic transitions influenced by the bromo and trifluoromethyl groups .
- X-ray crystallography : For unambiguous structural determination (e.g., SHELX refinement for crystal structure resolution) .
Q. What safety precautions are critical when handling brominated and trifluoromethylated quinoline derivatives?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential release of toxic fumes (e.g., HBr during decomposition).
- Follow waste disposal protocols for halogenated compounds (e.g., separate storage in halogenated waste containers) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of bromine and trifluoromethyl groups onto the quinoline scaffold?
Regioselectivity is influenced by:
Q. What computational methods are effective in predicting the bioactivity of this compound derivatives?
- Molecular docking : To assess binding affinity with target proteins (e.g., c-Met kinase for anticancer activity).
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with the trifluoromethyl group).
- DFT calculations : Evaluate electronic properties influencing reactivity and stability .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of substituted quinolines?
Q. What strategies mitigate contradictions in antitumor activity data across different quinoline derivatives?
- Dose-response studies : Establish IC50 values under standardized conditions (e.g., MTT assays).
- Metabolite tracking : Use LC-MS/MS to identify active vs. inactive metabolites.
- Structural analogs : Compare substituent effects (e.g., 6-methoxy-4-trifluoromethyl-quinolin-2-amine derivatives showing varied inhibition) .
Q. How do trifluoromethyl and bromo substituents influence the photophysical properties of quinoline derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
